GW297361

Description

Properties

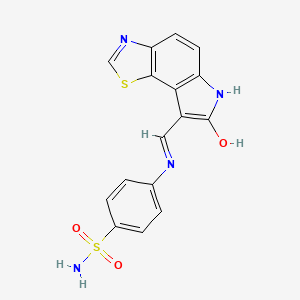

Molecular Formula |

C16H12N4O3S2 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

4-[(7-hydroxy-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-yl)methylideneamino]benzenesulfonamide |

InChI |

InChI=1S/C16H12N4O3S2/c17-25(22,23)10-3-1-9(2-4-10)18-7-11-14-12(20-16(11)21)5-6-13-15(14)24-8-19-13/h1-8,20-21H,(H2,17,22,23) |

InChI Key |

OTEUBDUXVNFEFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=CC2=C(NC3=C2C4=C(C=C3)N=CS4)O)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Enigma of GW297361: An In-depth Analysis of a Ghost in the Pharmacological Machine

Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, the compound designated as GW297361 remains an enigma. No publicly available data exists to definitively elucidate its chemical structure, biological targets, or mechanism of action. This lack of information suggests that this compound may represent an internal code for a discontinued drug development program, a compound that was never publicly disclosed by its originators, or a potential typographical error in documentation.

While a detailed technical guide on the specific mechanism of action of this compound cannot be constructed, this whitepaper will instead serve as a methodological guide for researchers, scientists, and drug development professionals on the processes and techniques that would be employed to characterize a novel chemical entity, using the hypothetical case of this compound as a framework.

I. The Hypothetical Investigative Journey of a Novel Compound

The journey to unraveling the mechanism of action of a new chemical entity is a multi-step, iterative process that combines computational, biochemical, and cellular approaches.

Target Identification and Validation

The initial step is to identify the biological target(s) with which the compound interacts. This is often guided by the therapeutic area for which the compound is being developed.

Experimental Protocols:

-

Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from cell lysates. These interacting proteins are then identified using mass spectrometry.

-

Yeast Two-Hybrid Screening: This genetic method identifies protein-protein interactions. A "bait" protein (a known target of interest) is used to screen a library of "prey" proteins to see if the compound modulates their interaction.

-

Computational Target Prediction: Based on the chemical structure of the compound, computational algorithms can predict potential targets by comparing its features to libraries of known ligands for various receptors, enzymes, and ion channels.

Quantifying the Interaction: Binding and Enzyme Kinetics

Once a putative target is identified, the next crucial step is to quantify the affinity and kinetics of the interaction.

Data Presentation:

| Parameter | Description | Typical Units |

| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. | nM, µM |

| Ki | The inhibition constant; the concentration of competing ligand that would occupy 50% of the receptors if no radioligand were present. | nM, µM |

| Kd | The equilibrium dissociation constant; the concentration of ligand at which half of the ligand binding sites are occupied at equilibrium. | nM, µM |

| Kon | The association rate constant. | M⁻¹s⁻¹ |

| Koff | The dissociation rate constant. | s⁻¹ |

Experimental Protocols:

-

Radioligand Binding Assays: A radiolabeled ligand with known affinity for the target is competed with the unlabeled investigational compound.

-

Surface Plasmon Resonance (SPR): This label-free technique measures the binding of the compound to a target immobilized on a sensor chip in real-time, allowing for the determination of on- and off-rates.

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event to determine the binding affinity, enthalpy, and stoichiometry.

-

Enzyme Activity Assays: If the target is an enzyme, its activity is measured in the presence of varying concentrations of the compound to determine the IC50 and mode of inhibition (e.g., competitive, non-competitive).

II. Delineating the Cellular Consequences: Signaling Pathway Analysis

Understanding how a compound's interaction with its target translates into a cellular response is paramount. This involves dissecting the downstream signaling pathways.

Mandatory Visualization:

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound like this compound, assuming it is a kinase inhibitor.

In-Depth Technical Guide: GW297361 and its Interaction with Cyclin-Dependent Kinases

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the cyclin-dependent kinase (CDK) inhibitor GW297361. Due to the limited availability of public data on this compound's activity against human CDKs, this document summarizes the available information and presents data on a representative, well-characterized CDK inhibitor to provide a comparative context for researchers in the field.

Introduction to this compound

Quantitative Data on Inhibitory Activity

IC50 Values of this compound against Yeast CDKs

Initial in vitro screening has determined the half-maximal inhibitory concentrations (IC50) of this compound against two key yeast CDKs. These values provide a preliminary indication of the compound's potency.

| Kinase | IC50 (nM) |

| Yeast Cdk1 | 20 |

| Yeast Pho85 | 400 |

Data sourced from publicly available information.

Representative IC50 Values of a Pan-CDK Inhibitor (Flavopiridol) against Human CDKs

To offer a broader perspective on CDK inhibition, the following table presents the IC50 values for Flavopiridol, a well-studied pan-CDK inhibitor, against a panel of human cyclin-dependent kinases. This data serves as a reference for the typical range of activities observed with this class of compounds.

| Human CDK | Cyclin Partner | IC50 (nM) |

| CDK1 | Cyclin B | 30 |

| CDK2 | Cyclin A | 100 |

| CDK4 | Cyclin D1 | 20 |

| CDK6 | Cyclin D3 | 60 |

| CDK7 | Cyclin H | 10 |

| CDK9 | Cyclin T1 | 10 |

Note: This data is for Flavopiridol and is intended for comparative purposes only, as specific data for this compound against these human CDKs is not publicly available.

Experimental Protocols

The determination of IC50 values for CDK inhibitors typically involves biochemical and cell-based assays. The following are detailed methodologies representative of those used in the field.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of a purified CDK/cyclin complex by measuring the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP into a substrate.

Materials:

-

Purified recombinant human CDK/cyclin complexes

-

[γ-³³P]ATP

-

Kinase-specific peptide substrate

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

Test compound (this compound) serially diluted in DMSO

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the CDK/cyclin complex, peptide substrate, and kinase reaction buffer.

-

Add serial dilutions of the test compound to the wells of the 96-well plate.

-

Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixtures to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic effects of a compound.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound) serially diluted in culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

CDK inhibitors primarily exert their effects by arresting the cell cycle and inducing apoptosis. The following diagrams illustrate the general signaling pathways modulated by this class of inhibitors.

No Publicly Available Data for GW297361

A comprehensive search of scientific literature, patent databases, and public clinical trial registries has yielded no specific information on a compound designated GW297361.

Despite extensive searches for the discovery, synthesis, and biological activity of this compound, no publicly accessible data matching this identifier could be located. This suggests that "this compound" may be an internal development code that has not been disclosed in public forums, a misidentified compound, or a designation that has been discontinued without public record.

Without any foundational information—such as its chemical class, biological target, or therapeutic area—it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult any internal or proprietary documentation that may be available to them. Should this compound be known by another public designation, further searches could be conducted with the alternative name.

The Enigmatic GW297361: Unraveling Its Structure-Activity Relationship

An in-depth analysis of the structural determinants of GW297361's biological activity remains elusive due to the absence of publicly available information on this specific compound. Extensive searches of chemical databases, patent literature, and scientific publications have yielded no specific data for a molecule designated "this compound."

This guide, therefore, addresses the core principles of structure-activity relationship (SAR) studies and provides a generalized framework for how such an investigation would be conducted, using hypothetical scenarios relevant to common drug discovery targets. This approach is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret and design SAR studies for novel compounds.

I. The Core Principles of Structure-Activity Relationship (SAR)

The primary goal of SAR studies is to systematically modify the chemical structure of a lead compound to identify the key chemical features, or pharmacophores, that are responsible for its biological activity. By understanding which parts of a molecule are essential for its function, researchers can optimize its properties to enhance potency, improve selectivity, reduce toxicity, and refine pharmacokinetic profiles.

A typical SAR investigation involves the synthesis of a series of analogs of the lead compound, where specific parts of the molecule are altered. These analogs are then tested in relevant biological assays to determine how the structural modifications affect their activity.

II. Hypothetical SAR Study of a Kinase Inhibitor

To illustrate the process, let us consider a hypothetical lead compound, "Compound X," a potent inhibitor of a fictional kinase, "Kinase Y."

A. Core Scaffold and Initial Modifications

The initial SAR exploration would focus on modifications to the core scaffold of Compound X. This involves altering the central ring system to understand its importance for kinase binding.

Table 1: SAR of the Core Scaffold of Compound X

| Compound ID | Core Scaffold Modification | IC50 (nM) for Kinase Y |

| X-1 (Lead) | Pyrimidine | 10 |

| X-2 | Pyridine | 150 |

| X-3 | Thiazole | 500 |

| X-4 | Benzimidazole | 25 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The data in Table 1 suggests that the pyrimidine core is optimal for potent inhibition of Kinase Y. While the benzimidazole core retains some activity, the pyridine and thiazole scaffolds lead to a significant loss of potency.

B. Exploration of Peripheral Substituents

Following the identification of the optimal core, the next phase of SAR involves modifying the peripheral substituents to probe the binding pocket of the kinase.

Table 2: SAR of the R1 Substituent of Compound X

| Compound ID | R1 Substituent | IC50 (nM) for Kinase Y |

| X-1 | 4-methylphenyl | 10 |

| X-5 | 4-methoxyphenyl | 5 |

| X-6 | 4-chlorophenyl | 20 |

| X-7 | 4-aminophenyl | 100 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

These results indicate that an electron-donating group at the para position of the phenyl ring enhances activity, with the methoxy group being the most favorable. A halogen substitution is tolerated, but an amino group is detrimental to the inhibitory activity.

III. Experimental Protocols

A robust SAR study relies on well-defined and reproducible experimental protocols.

A. General Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds would be determined using a biochemical kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol:

-

Reagents: Kinase Y enzyme, biotinylated substrate peptide, ATP, and a europium-labeled anti-phospho-substrate antibody.

-

Procedure:

-

The compounds are serially diluted in DMSO and added to a 384-well plate.

-

Kinase Y, the substrate peptide, and ATP are added to initiate the kinase reaction.

-

The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The TR-FRET detection reagents (europium-labeled antibody and streptavidin-allophycocyanin) are added to stop the reaction.

-

After another incubation period, the plate is read on a TR-FRET-compatible plate reader.

-

-

Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

IV. Visualization of SAR Logic and Pathways

Graphical representations are invaluable for visualizing the relationships between chemical structures and their biological activities, as well as for depicting the signaling pathways being targeted.

A. SAR Logic Diagram

The following diagram illustrates the logical progression of an SAR study, starting from a lead compound.

Caption: Logical workflow of a typical structure-activity relationship study.

B. Hypothetical Kinase Y Signaling Pathway

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the cellular effects of the inhibitors.

Caption: A simplified diagram of the hypothetical Kinase Y signaling pathway.

No Publicly Available Data for GW297361 Prevents Target Validation Analysis in Cancer Cells

A comprehensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated GW297361. As a result, the requested in-depth technical guide on its target validation in cancer cells, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated at this time.

Extensive searches were conducted using a variety of keywords and strategies, including "this compound target in cancer cells," "this compound mechanism of action," "this compound quantitative data cancer cells," "this compound experimental protocols," "this compound signaling pathway cancer," "this compound chemical structure and targets," "this compound preclinical studies in cancer," "this compound scientific publications," and "this compound patent information." These searches across broad scientific and patent databases did not return any relevant results that specifically mention or detail the compound this compound.

This lack of information suggests several possibilities:

-

Internal Compound Designator: this compound may be an internal code used by a pharmaceutical company or research institution for a compound that has not yet been disclosed in public forums such as scientific journals or conferences.

-

Early-Stage Development: The compound might be in a very early stage of preclinical development, with no published data available.

-

Alternative Naming: The compound may be more commonly known by a different name or identifier that is not publicly linked to "this compound."

Without access to primary research articles, patents, or other forms of public disclosure, it is impossible to provide the requested detailed analysis. The core requirements of the prompt, including the summarization of quantitative data into tables, the provision of detailed experimental methodologies, and the creation of signaling pathway diagrams, are all contingent on the availability of foundational scientific data.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

-

Verify the Compound Identifier: Double-check that "this compound" is the correct and publicly used name for the compound of interest.

-

Consult Internal Documentation: If this is a compound from within your organization, consult internal research and development documentation.

-

Monitor Scientific Literature: Keep a close watch on new publications and conference proceedings in the relevant therapeutic areas for any future disclosures related to this compound or its targets.

Until information about this compound becomes publicly available, a thorough and accurate technical guide on its target validation in cancer cells cannot be compiled.

In-Depth Technical Guide: The Effect of GW297361 on Cell Cycle Progression

Notice: Comprehensive literature searches did not yield specific data regarding the direct effects of a compound identified as "GW297361" on cell cycle progression. The information presented herein is based on established, general methodologies for cell cycle analysis and foundational knowledge of cell cycle regulation. This guide serves as a framework for investigating the potential effects of a novel compound, such as this compound, on cellular proliferation.

Introduction to Cell Cycle Regulation

The cell cycle is a fundamental and tightly regulated process that governs the replication and division of cells. It consists of four distinct phases: Gap 1 (G1), Synthesis (S), Gap 2 (G2), and Mitosis (M). Progression through these phases is driven by the sequential activation and deactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin subunits. Checkpoints exist at critical transitions (G1/S and G2/M) to ensure genomic integrity and proper completion of each phase before proceeding to the next. Dysregulation of the cell cycle is a hallmark of cancer, making its components attractive targets for therapeutic intervention.

Hypothetical Signaling Pathways Modulated by a Test Compound

The precise mechanism of action of a compound dictates how it influences cell cycle progression. A therapeutic agent could, for instance, inhibit receptor tyrosine kinases (RTKs), interfere with downstream signaling cascades like the PI3K/Akt or MAPK pathways, or directly target cell cycle machinery. Below are generalized representations of these pathways, which could be hypothetically modulated by a compound like this compound.

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathways.

Caption: Key regulators of cell cycle phase transitions.

Experimental Protocols for Cell Cycle Analysis

To determine the effect of a compound on cell cycle progression, a series of well-established experimental protocols are typically employed.

Cell Culture and Treatment

-

Cell Line Selection: Choose a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Culture Conditions: Maintain cells in a suitable growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Seed cells at a predetermined density and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound (e.g., this compound) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

Cell Cycle Analysis by Flow Cytometry

This technique is the gold standard for quantifying the distribution of cells in different phases of the cell cycle.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.[1]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye, such as Propidium Iodide (PI), and RNase A to prevent staining of double-stranded RNA.[1][2][3]

-

Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.

-

Data Analysis: The resulting DNA content histogram will show distinct peaks corresponding to the G1 (2n DNA content), G2/M (4n DNA content), and the S phase (intermediate DNA content) populations.

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Western Blot Analysis of Cell Cycle Proteins

To investigate the molecular mechanism of cell cycle arrest, the expression levels of key regulatory proteins can be examined by Western blotting.

-

Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Cyclin D1, Cyclin B1, CDK4, CDK1, p21, p27).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Quantitative Data Presentation

The results from flow cytometry experiments should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

Table 1: Hypothetical Effect of this compound on Cell Cycle Distribution in A549 Cells after 48h Treatment

| Treatment Group | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 0 | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |

| This compound | 1 | 65.7 ± 4.2 | 15.3 ± 1.9 | 19.0 ± 2.1 |

| This compound | 5 | 78.9 ± 5.5 | 8.1 ± 1.2 | 13.0 ± 1.5 |

| This compound | 10 | 85.1 ± 6.3 | 4.5 ± 0.9 | 10.4 ± 1.3 |

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results

Based on the hypothetical data in Table 1, treatment with "this compound" would be interpreted as inducing a dose-dependent arrest of A549 cells in the G1 phase of the cell cycle. This would be evidenced by the increasing percentage of cells in the G1 phase and a corresponding decrease in the S phase population with increasing concentrations of the compound. Further investigation using Western blotting would be necessary to elucidate the underlying molecular mechanism, for example, by examining for an upregulation of CDK inhibitors like p21 or p27, or a downregulation of G1/S cyclins and CDKs.

Conclusion

While specific data on the effects of this compound on cell cycle progression are not currently available in the public domain, this technical guide provides a comprehensive framework for such an investigation. By employing standard methodologies such as flow cytometry for cell cycle profiling and Western blotting for mechanistic studies, researchers can effectively characterize the impact of any novel compound on this fundamental cellular process. The provided diagrams and protocols serve as a foundational resource for scientists and drug development professionals in the field of oncology and cell biology.

References

Unraveling the Signal: A Technical Guide to GW297361 Downstream Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Investigation Report:

Following a comprehensive search of publicly available scientific literature and databases, no specific information, quantitative data, or detailed experimental protocols could be found for a compound designated "GW297361." This suggests that "this compound" may be an internal development code that has not been publicly disclosed, a misidentified compound, or a substance with very limited published research.

Therefore, the creation of an in-depth technical guide on the downstream signaling pathways of this compound is not possible at this time. To proceed with this request, a correct and publicly recognized identifier for the compound is required.

General Framework for Analyzing Kinase Inhibitor Downstream Signaling Pathways:

While specific data for this compound is unavailable, this guide will outline the general principles, experimental approaches, and key signaling pathways commonly investigated for novel kinase inhibitors. This framework can be applied once the correct compound identity is established.

Kinase inhibitors are a major class of targeted therapies that function by blocking the activity of specific kinases, enzymes that play a crucial role in cell signaling.[1][2] Understanding the downstream effects of a kinase inhibitor is paramount for elucidating its mechanism of action, identifying biomarkers for patient stratification, and predicting potential on-target and off-target effects.[3]

Core Signaling Pathways in Cancer Biology

Many kinase inhibitors are developed for oncology indications and often target key pathways that are frequently dysregulated in cancer.[4] Two of the most critical and interconnected pathways are the MAPK/ERK and PI3K/AKT/mTOR pathways.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[5] The canonical MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is often constitutively activated in various cancers due to mutations in upstream components like Ras or Raf.[5]

Diagram of the MAPK/ERK Signaling Pathway:

Caption: A simplified diagram of the MAPK/ERK signaling cascade.

The PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is another critical intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[6] Aberrant activation of this pathway is a common feature of many human cancers, often driven by mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[6]

Diagram of the PI3K/AKT/mTOR Signaling Pathway:

Caption: Overview of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols for Pathway Analysis

A variety of experimental techniques are employed to investigate the effects of a kinase inhibitor on downstream signaling pathways.

Western Blotting

Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins in a cell lysate. To assess the activity of signaling pathways, researchers typically use antibodies that recognize phosphorylated forms of key signaling proteins (e.g., phospho-ERK, phospho-AKT). A decrease in the phosphorylation of a downstream effector upon treatment with an inhibitor provides evidence of pathway inhibition.

Experimental Workflow for Western Blotting:

Caption: A typical workflow for a Western blot experiment.

Kinase Activity Assays

Biochemical kinase assays are performed to determine the direct inhibitory activity of a compound against a panel of purified kinases. These assays measure the ability of the inhibitor to block the phosphorylation of a substrate by a specific kinase. Large-scale kinase profiling is crucial for determining the selectivity of the inhibitor.[3]

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to study the effects of a kinase inhibitor.[7] These can include:

-

Proliferation/Viability Assays: To determine the effect of the inhibitor on cell growth and survival.

-

Reporter Gene Assays: To measure the activity of specific transcription factors that are downstream of the signaling pathway.[7]

-

High-Content Imaging: To visualize and quantify changes in cellular morphology, protein localization, and other phenotypic readouts.

Data Presentation

Quantitative data from these experiments should be summarized in tables to allow for clear comparison and interpretation.

Table 1: Example Kinase Inhibition Profile

| Kinase Target | IC₅₀ (nM) |

| Target Kinase A | 10 |

| Off-Target Kinase B | 500 |

| Off-Target Kinase C | >10,000 |

Table 2: Example Cell Viability Data

| Cell Line | Treatment | GI₅₀ (µM) |

| Cancer Cell Line X | Inhibitor Y | 0.5 |

| Normal Cell Line Z | Inhibitor Y | >50 |

Conclusion

While the specific downstream signaling pathways of this compound remain to be elucidated, the framework provided in this guide offers a comprehensive approach to characterizing the mechanism of action of any novel kinase inhibitor. By employing a combination of biochemical and cell-based assays, researchers can build a detailed picture of the inhibitor's effects on key signaling networks, which is essential for its continued development as a potential therapeutic agent. The identification of the correct compound name will be the critical next step to applying this framework and generating a specific, in-depth technical guide.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The MAPK hypothesis: immune-regulatory effects of MAPK-pathway genetic dysregulations and implications for breast cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell-based Assay Services | Oncodesign Services [oncodesign-services.com]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the oxindole class of Cyclin-Dependent Kinase (CDK) inhibitors, with a focus on GW297361 and its closely related analogues. CDKs are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. Oxindole-based compounds have emerged as a promising scaffold for the development of potent and selective CDK inhibitors. This document details their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the critical signaling pathways they modulate. Due to the limited public availability of specific data for this compound, this guide incorporates data from structurally similar and well-characterized oxindole CDK inhibitors to provide a representative and informative resource for researchers in the field of oncology drug discovery.

Introduction to Oxindole CDK Inhibitors

The oxindole core is a privileged scaffold in medicinal chemistry, forming the basis of several approved kinase inhibitors. In the context of CDK inhibition, the 3-substituted indolin-2-one and 3-hydrazonoindolin-2-one structures have been extensively explored. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDKs and preventing the phosphorylation of key substrates required for cell cycle progression. This inhibition leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and can induce apoptosis in cancer cells.

Quantitative Data on Oxindole CDK Inhibitors

Table 1: In Vitro Kinase Inhibitory Activity of Representative Oxindole CDK Inhibitors

| Compound | Target CDK | IC50 (nM) | Reference Compound | IC50 (nM) |

| This compound | Yeast Cdk1 | 20 | - | - |

| Yeast Pho85 | 400 | - | - | |

| SU9516 | CDK1 | 40 | - | - |

| CDK2 | 22 | - | - | |

| CDK4 | 200 | - | - | |

| HI 5 | CDK2/Cyclin A2 | 6320 (EC50) | Staurosporine | - |

| (E/Z)-SU9516 | CDK1 | 40 | - | - |

| CDK2 | 22 | - | - | |

| CDK4 | 200 | - | - |

Table 2: Anti-proliferative Activity of Representative Oxindole CDK Inhibitors

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| HI 5 | MCF-7 | Breast Cancer | 1.15 |

| Isatin-hydrazone 4j | MCF-7 | Breast Cancer | 1.51 ± 0.09 |

| Isatin-hydrazone 4k | MCF-7 | Breast Cancer | 3.56 ± 0.31 |

| Isatin-hydrazone 4e | MCF-7 | Breast Cancer | 5.46 ± 0.71 |

| A2780 | Ovarian Cancer | 18.96 ± 2.52 |

Signaling Pathways Modulated by Oxindole CDK Inhibitors

Oxindole CDK inhibitors exert their anti-cancer effects by modulating key signaling pathways that control cell cycle progression and apoptosis. The primary mechanism involves the inhibition of CDK activity, which in turn affects the phosphorylation status of the Retinoblastoma protein (Rb) and the activity of the E2F family of transcription factors. Additionally, CDK inhibition can lead to the activation of the p53 tumor suppressor pathway.

The Rb-E2F Pathway and G1/S Transition

The transition from the G1 to the S phase of the cell cycle is a critical checkpoint controlled by the Rb-E2F pathway. In its hypophosphorylated state, Rb binds to E2F transcription factors, repressing the expression of genes required for DNA replication. The phosphorylation of Rb by CDK4/6 and subsequently CDK2/Cyclin E complexes leads to the release of E2F, allowing for S-phase entry. Oxindole CDK inhibitors block this phosphorylation, maintaining Rb in its active, hypophosphorylated state, thus causing a G1 cell cycle arrest.

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays: A General Framework

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a general framework for developing in vitro cell-based assay protocols. Due to the absence of specific public information regarding the compound GW297361 in the conducted searches, this guide will focus on the principles and common methodologies for characterizing a novel compound's in vitro cellular effects. Researchers can adapt these protocols to investigate the biological activity of new chemical entities.

Introduction

In vitro cell-based assays are fundamental tools in drug discovery and development. They provide a controlled environment to assess the biological activity, potency, and potential toxicity of a compound. This document outlines a series of standard assays that can be employed to characterize a compound's effects on cell viability, proliferation, and specific cellular pathways.

Key Experimental Protocols

Cell Viability and Cytotoxicity Assays

These assays are crucial for determining the concentration range at which a compound exhibits biological activity without causing overt cellular damage.

2.1.1. MTT/XTT Assay for Metabolic Activity

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and appropriate vehicle controls. Incubate for a specified period (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

2.1.2. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT/XTT assay.

-

Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

-

LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

-

Data Acquisition: Measure the absorbance at the specified wavelength (e.g., 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer) and determine the EC50 (half-maximal effective concentration) for cytotoxicity.

Cell Proliferation Assay

BrdU Incorporation Assay

This assay measures the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into newly synthesized DNA, providing a direct measure of cell proliferation.

Protocol:

-

Cell Seeding and Treatment: Plate and treat cells with the test compound as described previously.

-

BrdU Labeling: Add BrdU labeling solution to the cells and incubate for a period that allows for DNA synthesis (e.g., 2-24 hours).

-

Fixation and Denaturation: Fix the cells and denature the DNA to allow for antibody access to the incorporated BrdU.

-

Antibody Incubation: Incubate the cells with an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Substrate Addition: Add the enzyme substrate to generate a colorimetric or chemiluminescent signal.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Quantify the level of cell proliferation and determine the compound's effect.

Data Presentation

Quantitative data from the aforementioned assays should be summarized in a clear and structured table for easy comparison.

| Assay Type | Endpoint Measured | Metric | Compound Concentration | Result |

| MTT/XTT | Metabolic Activity | IC50 | e.g., 0.1 nM - 100 µM | [Insert Value] µM |

| LDH | Membrane Integrity | EC50 | e.g., 0.1 nM - 100 µM | [Insert Value] µM |

| BrdU | DNA Synthesis | % Inhibition | e.g., 1 µM | [Insert Value] % |

Visualization of Experimental Workflow and Signaling Pathways

Diagrams are essential for visualizing complex processes. The following are examples of how Graphviz (DOT language) can be used to create such diagrams.

General Experimental Workflow for In Vitro Compound Screening

Caption: A generalized workflow for in vitro cell-based compound screening.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical scenario where a compound inhibits a kinase in a signaling cascade.

Caption: Hypothetical inhibition of a signaling pathway by a compound.

Disclaimer: The protocols and diagrams provided are general templates. Specific cell lines, compound characteristics, and assay kits will necessitate optimization of these procedures. Without specific information on this compound, any investigation into its biological activity would need to start with broad screening assays to identify its general effects before proceeding to more targeted mechanistic studies.

Application Notes and Protocols for Preparing Small Molecule Inhibitor Stock Solutions in DMSO

Note: Specific information for a compound designated "GW297361" could not be located. The following document provides a detailed, adaptable template for the preparation of a Dimethyl Sulfoxide (DMSO) stock solution for a generic small molecule inhibitor. Researchers should substitute the placeholder information with the specific data for their compound of interest.

Introduction

The accurate preparation of stock solutions is a critical first step in many biological and chemical assays. Small molecule inhibitors are frequently dissolved in Dimethyl Sulfoxide (DMSO) due to its excellent solubilizing properties for a wide range of organic compounds.[1][2] This document provides a comprehensive protocol for the preparation, storage, and handling of a DMSO stock solution of a small molecule inhibitor.

Compound Information and Properties

Prior to preparing the stock solution, it is essential to have key information about the small molecule inhibitor. This data will be used for concentration calculations and to ensure proper handling and storage.

| Property | Value | Source |

| Compound Name | [Insert Compound Name] | N/A |

| Molecular Weight (MW) | [Insert MW in g/mol ] | N/A |

| Solubility in DMSO | [Insert solubility, e.g., ≥20 mg/mL] | [3] |

| Purity (e.g., by HPLC) | [Insert purity, e.g., >98%] | N/A |

| Appearance | [e.g., White to off-white powder] | N/A |

| Storage Conditions (solid) | [e.g., -20°C] | N/A |

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of a hypothetical small molecule inhibitor with a molecular weight of 500 g/mol . Adjust the calculations based on the specific molecular weight of your compound and the desired final concentration.

3.1. Materials and Equipment

-

Small molecule inhibitor powder

-

Anhydrous/molecular sieve-treated DMSO (Biotechnology grade or higher)[1][4]

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettors and sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Sonicator (water bath)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

3.2. Calculations

To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example Calculation (for 1 mL of a 10 mM solution of a compound with MW = 500 g/mol ):

-

Mass (mg) = 0.010 mol/L x 0.001 L x 500 g/mol x 1000 mg/g = 5 mg

Therefore, 5 mg of the compound is needed to make 1 mL of a 10 mM stock solution.

3.3. Step-by-Step Procedure

-

Preparation: Bring the vial of the small molecule inhibitor and the DMSO to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: Tare the analytical balance with a clean microcentrifuge tube or vial. Carefully weigh the calculated amount of the inhibitor powder (e.g., 5 mg) into the tube.

-

Solubilization: Add the appropriate volume of DMSO (e.g., 1 mL for a 5 mg sample to make a 10 mM solution) to the tube containing the inhibitor powder.

-

Mixing: Close the tube securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.

-

Gentle Heating/Sonication (if necessary): If the compound does not readily dissolve, it can be gently warmed (not exceeding 40°C) or placed in a water bath sonicator for short intervals until it goes into solution.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent (DMSO).

-

Storage: Store the aliquots at -20°C or -80°C for long-term stability. Consult the manufacturer's data sheet for specific storage recommendations.

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a DMSO stock solution.

Example Signaling Pathway: MAPK/ERK Pathway

As the target of "this compound" is unknown, the following diagram illustrates the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway, a common target for small molecule inhibitors in drug development. This pathway is crucial in regulating cell proliferation, differentiation, and survival.

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

Safety and Handling Precautions

-

DMSO Handling: DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin.[4] Always wear appropriate PPE, including gloves and safety glasses, when handling DMSO and solutions containing it.

-

Compound Handling: Handle the powdered form of the inhibitor in a well-ventilated area or a chemical fume hood to avoid inhalation. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.

-

Disposal: Dispose of all waste materials in accordance with institutional and local regulations for chemical waste.

References

Application Notes and Protocols for Cell Cycle Arrest Analysis

Topic: Analysis of Treatment Duration for Cell Cycle Arrest Induced by a Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Note on "GW297361": Publicly available scientific literature and databases do not contain specific information regarding a compound designated "this compound" and its effects on cell cycle arrest. Therefore, this document provides a detailed application note and protocol using a well-characterized, exemplary kinase inhibitor known to induce cell cycle arrest. This information is intended to serve as a comprehensive template that can be adapted for compounds of interest, such as proprietary molecules like this compound, once their specific activities are determined.

Introduction

The regulation of the cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Consequently, targeting the cell cycle machinery, particularly cyclin-dependent kinases (CDKs), has emerged as a promising strategy in cancer therapy. Small molecule inhibitors that induce cell cycle arrest allow for the investigation of anti-proliferative effects and provide insights into the mechanisms of drug action. The duration of treatment with such inhibitors is a critical parameter that influences the extent and reversibility of cell cycle arrest.

These application notes provide a framework for determining the optimal treatment duration for a compound of interest to induce cell cycle arrest. The protocols outlined below describe methods for cell culture, drug treatment, and subsequent analysis of cell cycle distribution by flow cytometry.

Data Presentation

The efficacy of a compound in inducing cell cycle arrest is typically evaluated by measuring the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M) over time and at various concentrations. The following table provides an example dataset for a hypothetical kinase inhibitor, demonstrating a time- and concentration-dependent increase in the G1 population, indicative of a G1 cell cycle arrest.

Table 1: Effect of Hypothetical Kinase Inhibitor on Cell Cycle Distribution in a Cancer Cell Line

| Treatment Group | Duration (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Vehicle Control (DMSO) | 24 | 55.2 ± 2.1 | 29.8 ± 1.5 | 15.0 ± 1.2 |

| Vehicle Control (DMSO) | 48 | 54.9 ± 2.5 | 30.1 ± 1.8 | 15.0 ± 1.4 |

| Inhibitor (100 nM) | 24 | 75.6 ± 3.2 | 15.3 ± 2.0 | 9.1 ± 1.1 |

| Inhibitor (100 nM) | 48 | 85.1 ± 2.8 | 8.7 ± 1.3 | 6.2 ± 0.9 |

| Inhibitor (500 nM) | 24 | 82.4 ± 3.5 | 10.2 ± 1.7 | 7.4 ± 1.0 |

| Inhibitor (500 nM) | 48 | 90.3 ± 2.2 | 5.5 ± 1.1 | 4.2 ± 0.7 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Culture and Drug Treatment

This protocol describes the general procedure for seeding and treating cancer cells with a kinase inhibitor to assess its effect on cell cycle progression.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

6-well tissue culture plates

-

Kinase inhibitor stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Culture cells in T-75 flasks until they reach 70-80% confluency.

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed cells into 6-well plates at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of the kinase inhibitor in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO.

-

Remove the medium from the wells and replace it with the medium containing the kinase inhibitor or vehicle control.

-

Incubate the plates for the desired treatment durations (e.g., 24, 48, 72 hours).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the steps for preparing cells for cell cycle analysis using propidium iodide (PI), a fluorescent dye that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Materials:

-

Treated and control cells from Protocol 1

-

Ice-cold PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

For adherent cells, aspirate the medium and wash the cells once with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

-

For suspension cells, directly transfer the cell suspension to a conical tube.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

-

Fixation:

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.

-

Visualization of Pathways and Workflows

Signaling Pathway for G1/S Transition

The G1 to S phase transition is a critical checkpoint in the cell cycle and is often targeted by kinase inhibitors. The following diagram illustrates the simplified signaling pathway involving Cyclin D-CDK4/6 and the retinoblastoma (Rb) protein, a key regulator of this transition.

Application Notes and Protocols: Utilizing Kinase Inhibitors in Western Blot Analysis

Note: Publicly available scientific literature and databases do not contain information on a compound specifically designated as "GW297361." The following application notes and protocols provide a comprehensive guide for the general use of kinase inhibitors in Western blot analysis, a common application for studying cellular signaling pathways.

Introduction

Kinase inhibitors are invaluable tools for dissecting signal transduction pathways and validating drug targets. By blocking the activity of specific kinases, researchers can investigate the downstream effects on protein phosphorylation and pathway activation. Western blotting is a fundamental technique used to detect and quantify changes in protein expression and post-translational modifications, such as phosphorylation, following treatment with a kinase inhibitor.[1] These notes provide a detailed framework for designing and executing experiments to assess the impact of kinase inhibitors on cellular signaling using Western blot analysis.

Data Presentation

When evaluating the effect of a kinase inhibitor, it is crucial to present quantitative data in a clear and organized manner. The following table provides a template for summarizing experimental parameters and results.

| Parameter | Experimental Condition 1 | Experimental Condition 2 | Experimental Condition 3 | Control |

| Cell Line | e.g., HeLa, A549 | e.g., HeLa, A549 | e.g., HeLa, A549 | e.g., HeLa, A549 |

| Kinase Inhibitor | e.g., Generic Kinase Inhibitor | e.g., Generic Kinase Inhibitor | e.g., Generic Kinase Inhibitor | Vehicle (e.g., DMSO) |

| Inhibitor Concentration | 0.1 µM | 1 µM | 10 µM | Equivalent volume |

| Pre-treatment Time | 1 hour | 1 hour | 1 hour | 1 hour |

| Stimulant | e.g., Growth Factor | e.g., Growth Factor | e.g., Growth Factor | e.g., Growth Factor |

| Stimulation Time | 30 minutes | 30 minutes | 30 minutes | 30 minutes |

| Target Protein | e.g., Phospho-p38 MAPK | e.g., Phospho-p38 MAPK | e.g., Phospho-p38 MAPK | e.g., Phospho-p38 MAPK |

| Relative Protein Level (normalized to loading control) | (Quantitative value) | (Quantitative value) | (Quantitative value) | (Quantitative value) |

| Off-Target Protein | e.g., Phospho-JNK | e.g., Phospho-JNK | e.g., Phospho-JNK | e.g., Phospho-JNK |

| Relative Off-Target Protein Level | (Quantitative value) | (Quantitative value) | (Quantitative value) | (Quantitative value) |

Signaling Pathway

The diagram below illustrates a generic signaling pathway where an external stimulus activates a receptor, initiating a kinase cascade that ultimately leads to a cellular response. A kinase inhibitor can be used to block this pathway at a specific kinase, allowing for the study of downstream signaling events.

Caption: A generic signaling cascade inhibited by a kinase inhibitor.

Experimental Protocols

Cell Culture and Treatment

A critical aspect of using kinase inhibitors is the pre-treatment of cells before stimulation to ensure the inhibitor has engaged its target.

Workflow for Cell Treatment

Caption: Workflow for cell treatment with a kinase inhibitor.

Protocol:

-

Cell Plating: Plate cells (e.g., HeLa, A549) in appropriate culture dishes and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Inhibitor Preparation: Prepare stock solutions of the kinase inhibitor in a suitable solvent (e.g., DMSO). Dilute the inhibitor to the desired final concentrations in cell culture media.

-

Pre-treatment: Remove the culture medium and add the medium containing the kinase inhibitor at various concentrations (e.g., 0.1, 1, and 10 µM). Include a vehicle-only control. Incubate for a specified time (e.g., 1 hour) at 37°C.[2]

-

Stimulation: If the pathway of interest is activated by an external stimulus, add the stimulant (e.g., a growth factor) to the culture medium and incubate for the desired time (e.g., 30 minutes).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).

Western Blot Protocol

This protocol outlines the key steps for performing a Western blot to detect changes in protein phosphorylation.

Materials:

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[1]

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate[3]

-

Imaging system (e.g., CCD camera)[3]

Protocol:

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.[1]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[4]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-phospho-protein) in blocking buffer and incubate the membrane overnight at 4°C with gentle agitation.[4]

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[3]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[3]

-

Stripping and Re-probing: To detect total protein levels or a loading control, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody (e.g., anti-total protein or anti-GAPDH).

Data Interpretation and Troubleshooting

-

Decreased Phosphorylation: A dose-dependent decrease in the signal from the phospho-specific antibody with increasing concentrations of the kinase inhibitor indicates successful target engagement and inhibition.

-

No Change in Total Protein: The levels of the total, non-phosphorylated form of the target protein should remain unchanged, confirming that the inhibitor is affecting kinase activity and not protein expression.

-

Off-Target Effects: To assess the selectivity of the inhibitor, probe for the phosphorylation status of other related kinases.[2] The absence of a change suggests the inhibitor is specific for the intended target at the concentrations tested.

-

Compensatory Pathways: Be aware that inhibiting one signaling pathway may lead to the activation of compensatory pathways.[2] This can be investigated by probing for key proteins in related signaling cascades.

References

Application Notes and Protocols for Animal Studies of GW297361

A comprehensive guide for researchers, scientists, and drug development professionals.

Initial Assessment: Efforts to gather specific information on "GW297361" have been unsuccessful. Searches across multiple databases, including those of GlaxoSmithKline (GSK), whose compounds often bear the "GW" prefix, did not yield any publicly available information for a compound with this identifier. This suggests that "this compound" may be an internal development code, a discontinued project, or a typographical error.

Without definitive information on the specific target and mechanism of action of this compound, providing detailed and accurate application notes is not feasible. The following sections, therefore, present a generalized framework and best-practice guidelines for the formulation and execution of animal studies for a novel, hypothetical small molecule inhibitor, which we will refer to as "Compound X," intended for oral administration. This information is based on established principles of preclinical drug development and should be adapted once the precise identity and characteristics of the compound are clarified.

Compound X: A Hypothetical Profile

For the purpose of these application notes, we will assume Compound X is a poorly water-soluble kinase inhibitor. This class of compounds often presents formulation challenges for in vivo studies.

Formulation Development for Oral Administration in Animal Studies

The primary goal of formulation development for preclinical animal studies is to ensure consistent and adequate exposure of the test compound to enable the assessment of its pharmacokinetics, efficacy, and safety. For a poorly soluble compound like our hypothetical Compound X, a suspension formulation is a common approach.

Table 1: Common Vehicle Components for Oral Suspension Formulations

| Component Category | Example Agents | Concentration Range (% w/v) | Purpose |

| Suspending/Viscosity-enhancing Agent | Methylcellulose (MC) | 0.5 - 1.0% | Prevents rapid settling of drug particles, ensuring dose uniformity. |

| Carboxymethylcellulose (CMC) | 0.5 - 2.0% | Similar to MC, provides viscosity to the suspension. | |

| Hydroxypropyl methylcellulose (HPMC) | 0.5 - 1.0% | Another common suspending agent with good safety profile. | |

| Wetting Agent/Surfactant | Tween® 80 (Polysorbate 80) | 0.1 - 0.5% | Reduces the surface tension between the drug particles and the vehicle, improving dispersibility. |

| Sodium Lauryl Sulfate (SLS) | 0.01 - 0.1% | Anionic surfactant that can aid in wetting and solubilization. | |

| Vehicle (Aqueous) | Purified Water | q.s. to 100% | The primary solvent for the formulation. |

| Phosphate Buffered Saline (PBS) | q.s. to 100% | Can be used to maintain a physiological pH. |

Protocol 1: Preparation of a 10 mg/mL Suspension of Compound X

Materials:

-

Compound X

-

0.5% (w/v) Methylcellulose (MC) in purified water

-

0.2% (w/v) Tween® 80

-

Mortar and pestle

-

Stir plate and magnetic stir bar

-

Graduated cylinder

-

Volumetric flask

Procedure:

-

Prepare the Vehicle:

-

In a clean beaker, dissolve 0.2 g of Tween® 80 in approximately 80 mL of the 0.5% MC solution.

-

Stir until the Tween® 80 is fully dissolved.

-

Adjust the final volume to 100 mL with the 0.5% MC solution in a volumetric flask.

-

-

Weigh Compound X:

-

Accurately weigh 100 mg of Compound X.

-

-

Trituration (Wetting):

-

Place the weighed Compound X into a mortar.

-

Add a small volume (a few drops) of the vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure all particles are wetted.

-

-

Suspension Formation:

-

Gradually add the remaining vehicle to the mortar while continuously stirring.

-

Transfer the suspension to a beaker containing a magnetic stir bar.

-

-

Homogenization:

-

Place the beaker on a stir plate and stir for at least 30 minutes to ensure a homogenous suspension.

-

Visually inspect for any large agglomerates.

-

-

Storage:

-

Store the suspension in a tightly sealed, light-protected container at 2-8°C.

-

Note: The stability of the suspension should be determined. For early-stage studies, it is often prepared fresh daily or every few days.

-

In Vivo Study Protocols

The following are generalized protocols for common in vivo studies. The specific doses, animal models, and endpoints will need to be tailored based on the pharmacological target and therapeutic indication of the compound.

Protocol 2: Single-Dose Pharmacokinetic (PK) Study in Mice

Objective: To determine the basic pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of Compound X after a single oral dose.

Animals:

-

Male C57BL/6 mice, 8-10 weeks old, n=3-4 per time point.

Procedure:

-

Acclimatization: Acclimate animals for at least 3 days prior to the study.

-

Fasting: Fast animals for 4 hours before dosing (water ad libitum).

-

Dosing:

-

Administer the Compound X suspension (e.g., at 10 mg/kg) via oral gavage.

-

Record the exact time of dosing for each animal.

-

-

Blood Sampling:

-

Collect blood samples (e.g., via retro-orbital or tail vein bleed) into EDTA-coated tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 4°C to separate plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Quantify the concentration of Compound X in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

-

Table 2: Example Pharmacokinetic Parameters for Compound X in Mice

| Parameter | Unit | Value (Mean ± SD) |

| Dose | mg/kg | 10 |

| Cmax | ng/mL | 1500 ± 250 |

| Tmax | h | 2.0 ± 0.5 |

| AUC(0-24h) | ng*h/mL | 8500 ± 1200 |

| t1/2 | h | 6.5 ± 1.0 |

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of Compound X in a relevant cancer xenograft model.

Animals:

-

Female athymic nude mice, 6-8 weeks old.

Procedure:

-

Tumor Implantation:

-

Implant cancer cells (e.g., 5 x 10^6 cells in Matrigel) subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth using calipers.

-

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., Vehicle control, Compound X at 10 mg/kg, Positive control).

-

-

Dosing:

-

Administer the vehicle or Compound X suspension orally once daily (QD) for a specified duration (e.g., 21 days).

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Observe the animals daily for any signs of toxicity.

-

-

Endpoint:

-

At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histopathology, biomarker analysis).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control.

-

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway

Assuming Compound X is a hypothetical inhibitor of a Receptor Tyrosine Kinase (RTK) that signals through the MAPK/ERK pathway, a simplified diagram of this pathway is presented below.

Application Notes and Protocols: GW297361 Orc6 Phosphorylation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Origin Recognition Complex (ORC) is a fundamental component of the DNA replication machinery in eukaryotes. Orc6, the smallest subunit of this complex, plays a critical role in the regulation of DNA replication and cell cycle progression. The phosphorylation of Orc6 is a key post-translational modification that modulates its function, influencing replication licensing and responding to DNA damage.

Several kinases are known to phosphorylate Orc6 at specific residues, leading to distinct cellular outcomes. Cyclin-dependent kinase 1 (Cdk1) phosphorylates Orc6 at threonine 195 (T195) during mitosis, which is thought to prevent premature replication origin licensing. In response to DNA damage, particularly oxidative stress during the S-phase, Ataxia Telangiectasia and Rad3-related (ATR) kinase phosphorylates Orc6 at threonine 229 (T229), a crucial step for activating the DNA damage response and maintaining genome stability.

GW297361 is an oxindole-based small molecule identified as a Cyclin-Dependent Kinase (CDK) inhibitor. In vitro studies have shown that this compound inhibits yeast Cdk1 with an IC50 of 20 nM. Given that human Cdk1 is a key kinase responsible for Orc6 phosphorylation, this compound presents a valuable tool for investigating the role of Cdk1-mediated Orc6 phosphorylation in cell cycle control and DNA replication.

These application notes provide a comprehensive overview and detailed protocols for an in vitro and cell-based assay to evaluate the effect of this compound on Orc6 phosphorylation.

Signaling Pathway of Orc6 Phosphorylation

The phosphorylation of Orc6 is a tightly regulated process integrated into the cell cycle and DNA damage response pathways. The following diagram illustrates the key kinases and phosphorylation sites on Orc6.

Troubleshooting & Optimization

Navigating GW297361: A Technical Guide to Solubility and Experimental Success

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of GW297361, a potent oxindole inhibitor of Cyclin-Dependent Kinases (CDKs). This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research endeavors.

I. This compound Solubility Profile

Understanding the solubility of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in common laboratory solvents.

| Solvent | Solubility | Notes |

| DMSO | 100 mg/mL (268.51 mM) | Ultrasonic agitation may be required for complete dissolution. As DMSO is hygroscopic, it is recommended to use a fresh, unopened vial to ensure maximal solubility.[1] |

| Ethanol | Data not publicly available | |

| Water | Data not publicly available | |

| In Vivo Formulation 1 | 2.5 mg/mL (6.71 mM) | A clear solution can be achieved with a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Ultrasonic agitation is necessary for dissolution.[1] |

| In Vivo Formulation 2 | 2.5 mg/mL (6.71 mM) | A clear solution can be obtained by dissolving in a mixture of 10% DMSO and 90% Corn Oil, with the aid of sonication.[1] |

II. Mechanism of Action: CDK Inhibition

This compound functions as a Cyclin-Dependent Kinase (CDK) inhibitor. Specifically, it has been shown to inhibit yeast Cdk1 and Pho85 with IC50 values of 20 nM and 400 nM, respectively, in in-vitro assays.[1] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. By inhibiting CDKs, this compound can arrest the cell cycle, making it a valuable tool for cancer research and other studies involving cell proliferation.

Signaling Pathway of CDK Inhibition

The following diagram illustrates the general mechanism of the cell cycle and the point of intervention for a CDK inhibitor like this compound.

III. Troubleshooting Guide

Issue: this compound Precipitates Out of Solution

-

Question: I've prepared my this compound stock solution in DMSO, but when I dilute it into my aqueous cell culture medium, a precipitate forms. What should I do?

-

Answer: This is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:

-

Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your experiment.

-

Optimize the Dilution Method: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous medium. Instead, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free medium or PBS, vortexing gently. Then, add this intermediate dilution to your final volume of complete medium. This gradual decrease in the organic solvent concentration can help maintain solubility.

-

Increase the Serum Concentration: If your experimental design allows, increasing the percentage of serum (e.g., FBS) in your cell culture medium can help to solubilize hydrophobic compounds.

-

Use a Solubilizing Agent: For in vivo studies, co-solvents and surfactants are often necessary. As indicated in the solubility table, formulations with PEG300 and Tween-80 can improve the solubility of this compound.[1] For in vitro experiments, the use of such agents should be carefully validated for potential effects on your cells.

-

Sonication: After dilution, brief sonication of the final solution can sometimes help to redissolve fine precipitates. Use a water bath sonicator to avoid heating the sample.

-

Issue: Inconsistent Experimental Results

-

Question: I am observing high variability in the efficacy of this compound between experiments. What could be the cause?

-

Answer: Inconsistent results can stem from several factors related to compound handling and storage:

-

Stock Solution Stability: Ensure your stock solutions are stored correctly. For this compound, it is recommended to store DMSO stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

-

Hygroscopic Nature of DMSO: DMSO readily absorbs water from the atmosphere, which can reduce its ability to dissolve hydrophobic compounds. Always use fresh, anhydrous DMSO for preparing your stock solutions.[1]

-

Precipitation in Working Solutions: As discussed above, precipitation upon dilution into aqueous media will lead to a lower effective concentration of the compound and thus, variable results. Visually inspect your working solutions for any signs of precipitation before adding them to your cells.

-

IV. Frequently Asked Questions (FAQs)

-

Q1: How should I prepare a stock solution of this compound?

-

A1: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to a concentration of up to 100 mg/mL.[1] Use of an ultrasonic bath can aid in dissolution. Once dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

-

-